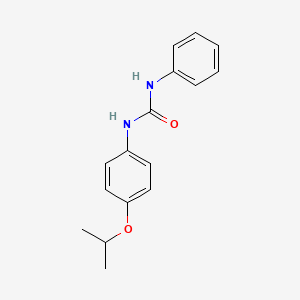![molecular formula C19H27N5O B5617290 N-[1-(2-azocan-1-yl-4-methylpyrimidin-5-yl)ethyl]-1H-pyrrole-2-carboxamide](/img/structure/B5617290.png)
N-[1-(2-azocan-1-yl-4-methylpyrimidin-5-yl)ethyl]-1H-pyrrole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrrole-2-carboxylic acid derivatives, akin to the target compound, often involves reactions between substituted 2H-azirines and enamines. This process yields a mixture of dihydropyrroles, which upon acid treatment, results in pyrrole-2-carboxylic acid derivatives. Such methods highlight the general approach to synthesizing pyrrole derivatives, demonstrating the versatility and reactivity of azirines and enamines in the construction of complex heterocyclic structures (Law et al., 1984).
Molecular Structure Analysis
The molecular structure of compounds similar to the target molecule has been elucidated through various techniques, including crystallography. For example, the structure of related pyrrole derivatives showcases the coplanar, hydrogen-bonded arrangements, shedding light on the molecular interactions and stability of these compounds. Such insights are crucial for understanding the chemical behavior and potential applications of these molecules (Ji, 2006).
Chemical Reactions and Properties
The reactivity of pyrrole derivatives encompasses various chemical transformations, including cyclization reactions and interactions with dinucleophiles. These reactions are instrumental in the synthesis of a wide range of heterocyclic compounds, demonstrating the chemical versatility of pyrrole-based structures. The synthesis routes often involve one-pot reactions, highlighting the efficiency and complexity of chemical transformations achievable with pyrrole derivatives (Schenone et al., 1990).
Physical Properties Analysis
The physical properties of compounds like N-[1-(2-azocan-1-yl-4-methylpyrimidin-5-yl)ethyl]-1H-pyrrole-2-carboxamide are closely tied to their molecular structure. The crystallography studies provide insights into the density, melting points, and solubility, which are crucial for determining the compound's suitability for various applications, including material science and pharmaceuticals (Ji, 2006).
Propriétés
IUPAC Name |
N-[1-[2-(azocan-1-yl)-4-methylpyrimidin-5-yl]ethyl]-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O/c1-14(22-18(25)17-9-8-10-20-17)16-13-21-19(23-15(16)2)24-11-6-4-3-5-7-12-24/h8-10,13-14,20H,3-7,11-12H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTAJPVZZAUAUPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(C)NC(=O)C2=CC=CN2)N3CCCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2-azocan-1-yl-4-methylpyrimidin-5-yl)ethyl]-1H-pyrrole-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{1-[(4-methylphenyl)sulfonyl]-1H-indol-3-yl}-1-propanone](/img/structure/B5617212.png)
![N-(sec-butyl)-3-({[2-(5-methyl-2-furyl)ethyl]amino}sulfonyl)benzamide](/img/structure/B5617219.png)

![4-{[(1-pyrrolidin-1-ylcyclopentyl)methyl]amino}pyrimidine-5-carboxylic acid](/img/structure/B5617244.png)
![N-[2-(5-methoxypyridin-3-yl)benzyl]propanamide](/img/structure/B5617252.png)
![2-{[(3-methoxyphenoxy)acetyl]amino}benzoic acid](/img/structure/B5617259.png)
![N-[3-(benzyloxy)benzyl]-4H-1,2,4-triazol-4-amine](/img/structure/B5617272.png)
![2-allyl-9-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5617278.png)
![5-(2-furyl)-2-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5617279.png)


![4-[5-(2-propyl-1,3-thiazol-4-yl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5617312.png)
![2-[(5,6-dimethyl-1H-benzimidazol-2-yl)thio]-N,N-diethylethanamine](/img/structure/B5617317.png)
![N-(4-fluorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B5617322.png)